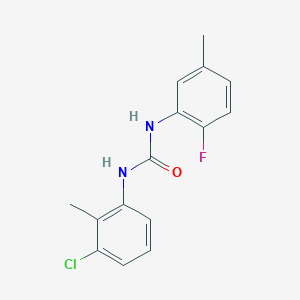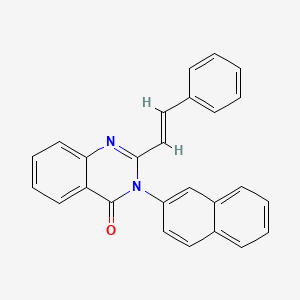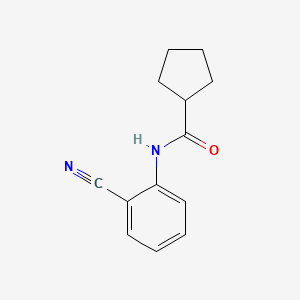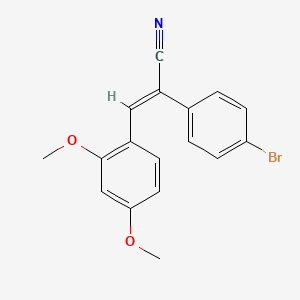
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as CFMU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea exerts its effects by inhibiting the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF), which are involved in the inflammatory response and tumor growth. N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea also disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce the expression of COX-2, resulting in a decrease in inflammation. N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis, or programmed cell death. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea in lab experiments is its high potency and selectivity, which allows for the specific targeting of certain enzymes and proteins. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea. One area of interest is its potential use in the development of new anti-inflammatory and anti-tumor drugs. Another area of interest is its potential use as a pesticide in agriculture. Further studies are also needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea and its potential side effects.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea can be synthesized using a multi-step process that involves the reaction of 3-chloro-2-methylphenylamine and 2-fluoro-5-methylphenylisocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs. N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has also been studied for its potential use in agriculture as a pesticide.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-fluoro-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-9-6-7-12(17)14(8-9)19-15(20)18-13-5-3-4-11(16)10(13)2/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFSDADGTVUJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(2-fluoro-5-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)
![3-(4-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5296884.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)


![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)